molecular formula C12H13ClN2O3S B2566524 3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide CAS No. 1421493-60-8

3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2566524
CAS No.: 1421493-60-8
M. Wt: 300.76
InChI Key: LNOYYCGYSNVUIN-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzenesulfonamide scaffold linked to a 3-methylisoxazole heterocycle via an ethyl chain. The benzenesulfonamide group is a privileged structure in pharmacology, known for its ability to interact with a variety of biological targets. Compounds containing this motif, particularly when combined with heterocyclic groups like isoxazole, have demonstrated a range of potent biological activities. These include anticancer effects, with some analogs acting as Bromodomain-containing protein 4 (BRD4) inhibitors for targeting cancers like acute myeloid leukemia (AML) , as well as antimicrobial properties against various bacterial and fungal strains . The specific structure of this compound, with its chloro substituent and isoxazole-ethyl linkage, suggests potential as a key intermediate or lead compound for developing novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), design targeted therapies, and investigate mechanisms of action in epigenetic regulation and infectious disease. This product is strictly For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-9-7-11(18-15-9)5-6-14-19(16,17)12-4-2-3-10(13)8-12/h2-4,7-8,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOYYCGYSNVUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves the formation of the isoxazole ring followed by its attachment to the benzenesulfonamide moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the number of steps, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The isoxazole ring and benzenesulfonamide moiety can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the chloro group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can modify the functional groups on the isoxazole ring or benzenesulfonamide moiety.

Scientific Research Applications

3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring and benzenesulfonamide moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

The compound shares structural and synthetic similarities with several sulfonamide derivatives documented in the evidence. Key comparisons are outlined below:

Structural Modifications and Substituent Effects

Benzenesulfonamide Core Variations
  • 3-Chloro Substituent : The presence of a chlorine atom at the 3-position on the benzene ring (as in the target compound) is analogous to Compound 15 (3-chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide), which exhibits a similar chlorinated benzenesulfonamide backbone but incorporates a piperidinylmethyl group instead of an isoxazole-ethyl chain .
  • Substituent Position and Bioactivity: Derivatives like Compound 16 (5-chloro-2-fluoro) and Compound 17 (5-chloro-2-methoxy) demonstrate that halogen and methoxy substituents at alternative positions on the benzene ring modulate solubility, binding affinity, and metabolic stability.
Heterocyclic Moieties
  • Isoxazole vs. Benzofuran : The target compound’s 3-methylisoxazole-ethyl group contrasts with the 2,2-dimethyl-2,3-dihydrobenzofuran moiety in Compounds 15–16. Isoxazole rings are smaller and more polar than benzofurans, which may influence pharmacokinetic properties such as membrane permeability .
  • Comparison with I-6602 : The compound I-6602 (ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate) shares the 3-methylisoxazol-5-yl-ethyl chain but lacks the sulfonamide group, instead featuring an ester-linked benzoate. This difference highlights the sulfonamide’s role in hydrogen bonding and target engagement .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Reference
Target Compound C₁₃H₁₄ClN₂O₃S 326.78 3-Cl, 3-methylisoxazole-ethyl N/A
Compound 15 C₂₄H₃₁ClN₂O₄S 479.03 3-Cl, piperidinylmethyl 83 [4, 7]
Compound 16 C₂₄H₃₀ClFN₂O₄S 497.02 5-Cl-2-F, piperidinylmethyl 67 [4, 7]
4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl] C₁₆H₁₃ClN₂O₃S 356.81 4-Cl, 3-phenylisoxazole-methyl N/A [8]
  • Lipophilicity and Solubility : The target compound’s logP is estimated to be lower than that of Compound 15 (due to the absence of a lipophilic benzofuran group) but higher than I-6602 (due to the sulfonamide group) .
  • Receptor Affinity : Compounds 15–18 show dual α2A/5-HT7 receptor antagonism, suggesting that the target compound’s sulfonamide-isoxazole scaffold may similarly interact with these targets .

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